4-(苄氧基)哌啶

描述

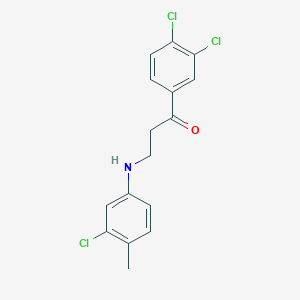

4-(Benzyloxy)piperidine is a drug and research chemical used in scientific studies . It is a pharmaceutical intermediate used in the synthesis of bulk drugs . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of the 3- and 4-oxypiperidine scaffolds is shown in Scheme 1 .Molecular Structure Analysis

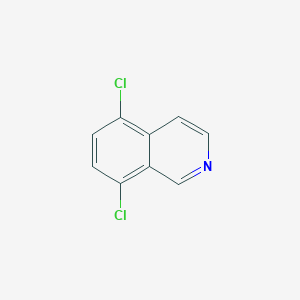

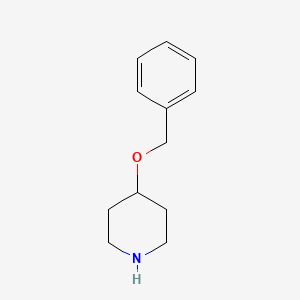

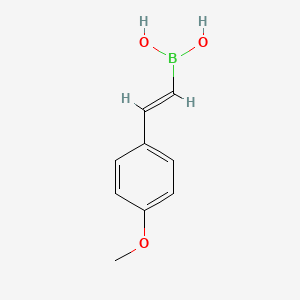

The molecular formula of 4-(Benzyloxy)piperidine is C12H17NO . The IUPAC name is 4-phenylmethoxypiperidine . The InChI is InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . The Canonical SMILES is C1CNCCC1OCC2=CC=CC=C2 .Chemical Reactions Analysis

The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

The molecular weight of 4-(Benzyloxy)piperidine is 191.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 191.131014166 g/mol . The Monoisotopic Mass is 191.131014166 g/mol . The Topological Polar Surface Area is 21.3 Ų .科学研究应用

- Piperidine and its derivative piperine (extracted from black pepper) exhibit promising anticancer effects. Piperine has demonstrated therapeutic potential against various cancers, including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous cell carcinoma, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Piperidine , when used alone or in combination with novel drugs, acts as a clinical agent against breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- These compounds regulate crucial signaling pathways (e.g., STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, Smac/DIABLO) essential for cancer development and progression .

- Researchers have discovered and characterized a new class of benzyloxy piperidine-based compounds as selective dopamine D₄ receptor antagonists. These compounds show potential for treating neuropsychiatric disorders .

- Piperidine derivatives have been investigated for their role in neurological disorders. Their interactions with neurotransmitter systems and receptors make them relevant candidates for drug development in conditions like Parkinson’s disease, schizophrenia, and depression .

- Piperidine derivatives exhibit antimicrobial activity against bacteria, fungi, and parasites. Researchers explore their potential as novel antimicrobial agents .

- Some piperidine derivatives possess analgesic and anti-inflammatory properties. These compounds may contribute to pain management and inflammation control .

- The piperidine moiety serves as a valuable building block in chemical synthesis and drug design. Medicinal chemists utilize it to create diverse pharmacologically active compounds .

Anticancer Potential

Dopamine D₄ Receptor Antagonists

Neurological Disorders

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Chemical Synthesis and Drug Design

作用机制

Target of Action

4-(Benzyloxy)piperidine, also known as 4-Benzylpiperidine, is a drug and research chemical used in scientific studies . It primarily targets the dopamine and serotonin receptors in the brain . It is most efficacious as a releaser of norepinephrine , with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) . These neurotransmitters play a crucial role in mood regulation, reward, and addiction.

Mode of Action

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . This means it inhibits the activity of the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. By inhibiting this enzyme, 4-Benzylpiperidine increases the levels of these neurotransmitters, enhancing their effects.

Biochemical Pathways

The primary biochemical pathway affected by 4-Benzylpiperidine is the monoaminergic system , which includes the dopaminergic, serotonergic, and noradrenergic pathways . By releasing monoamines and inhibiting their breakdown, 4-Benzylpiperidine can increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The downstream effects of this include mood elevation, increased alertness, and potentially addictive effects.

Result of Action

The molecular and cellular effects of 4-Benzylpiperidine’s action primarily involve the increased activity of monoamine neurotransmitters. This can lead to a range of effects, from mood elevation and increased alertness to potential neurotoxicity with prolonged use. It is also worth noting that 4-Benzylpiperidine has a fast onset of action and a short duration .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

属性

IUPAC Name |

4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJHWVWEYBJDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)piperidine | |

CAS RN |

76716-51-3 | |

| Record name | 4-(benzyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)